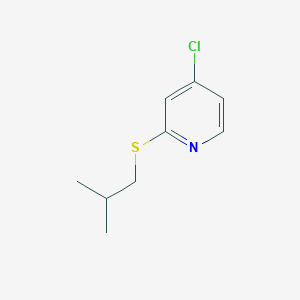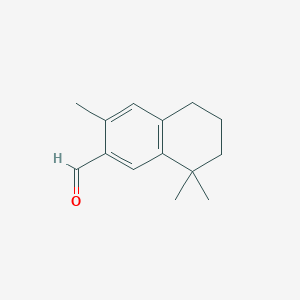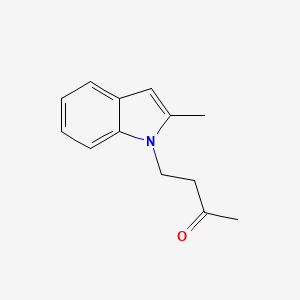
4-Chloro-2-(isobutylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-2-(イソブチルチオ)ピリジンは、分子式 C9H12ClNS を持つ有機化合物です。ピリジンの誘導体であり、2 位と 4 位の水素原子はそれぞれイソブチルチオ基と塩素原子で置換されています。
2. 製法
合成経路および反応条件: 4-クロロ-2-(イソブチルチオ)ピリジンの合成は、通常、4-クロロピリジンとイソブチルチオールを特定の条件下で反応させることから始まります。この反応は、通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応混合物は、通常、出発物質を目的の生成物に完全に変換するために還流下に加熱されます。
工業的製造方法: 工業的な環境では、4-クロロ-2-(イソブチルチオ)ピリジンの製造には、効率と収率を向上させるために連続フロープロセスが用いられることがあります。触媒の使用と反応条件の最適化により、合成のスケーラビリティをさらに向上させることができます。生成物の精製は、通常、蒸留または再結晶などの手法によって行われます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(isobutylthio)pyridine typically involves the reaction of 4-chloropyridine with isobutylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
反応の種類: 4-クロロ-2-(イソブチルチオ)ピリジンは、以下を含む様々な化学反応を起こす可能性があります。
求核置換: 塩素原子は、アミン、チオール、アルコキシドなどの他の求核剤で置換することができます。
酸化: イソブチルチオ基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ピリジン環は、特定の条件下で還元されてピペリジン誘導体を形成することができます。
一般的な試薬および条件:
求核置換: 水素化ナトリウム、炭酸カリウム、水素化リチウムアルミニウムなどの試薬が一般的に使用されます。
酸化: 過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどの酸化剤が使用されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
求核置換: 生成物には、使用された求核剤に応じて様々な置換ピリジンが含まれます。
酸化: 生成物には、スルホキシドとスルホンが含まれます。
還元: 生成物には、ピペリジン誘導体を含みます。
4. 科学研究への応用
4-クロロ-2-(イソブチルチオ)ピリジンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 生物活性化合物の開発のためのビルディングブロックとして役立ちます。
医学: 潜在的な薬理学的特性と薬物開発のための前駆体として調査されています。
産業: 農薬、染料、その他の特殊化学品の製造に使用されます。
科学的研究の応用
4-Chloro-2-(isobutylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
4-クロロ-2-(イソブチルチオ)ピリジンの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体などの分子標的に作用してその活性を調節することがあります。イソブチルチオ基は、化合物の親油性を高め、タンパク質の疎水性ポケットとの相互作用を促進することができます。塩素原子はハロゲン結合に関与し、化合物とタンパク質の相互作用をさらに安定させることができます。
類似の化合物:
- 4-クロロ-2-(メチルチオ)ピリジン
- 4-クロロ-2-(エチルチオ)ピリジン
- 4-クロロ-2-(プロピルチオ)ピリジン
比較: 4-クロロ-2-(イソブチルチオ)ピリジンは、イソブチルチオ基の存在により、類似体と比較して独特の立体および電子特性を付与されます。この独自性は、その反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、特定の用途にとって貴重な化合物となっています。
類似化合物との比較
- 4-Chloro-2-(methylthio)pyridine
- 4-Chloro-2-(ethylthio)pyridine
- 4-Chloro-2-(propylthio)pyridine
Comparison: 4-Chloro-2-(isobutylthio)pyridine is unique due to the presence of the isobutylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
1346707-26-3 |
|---|---|
分子式 |
C9H12ClNS |
分子量 |
201.72 g/mol |
IUPAC名 |
4-chloro-2-(2-methylpropylsulfanyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
InChIキー |
JKXBIDZNVMWKIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=NC=CC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)





![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)


![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)


